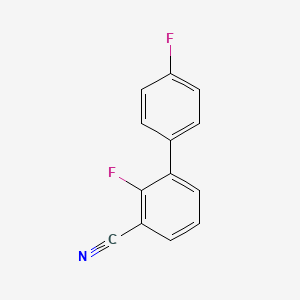

4',2-Difluorobiphenyl-3-carbonitrile

Description

Contextualization within Fluorinated Biphenyl (B1667301) and Nitrile Chemical Spaces

4',2-Difluorobiphenyl-3-carbonitrile is a member of the broad class of fluorinated biphenyls. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine's high electronegativity and relatively small size can influence molecular conformation, lipophilicity, metabolic stability, and electronic properties. tandfonline.comnih.gov The biphenyl scaffold itself is a privileged structure in many areas of chemistry, known for its rigidity and ability to participate in π-stacking interactions. rsc.org

The nitrile group (-C≡N) is a versatile functional group in organic synthesis and medicinal chemistry. It is a strong electron-withdrawing group, which can significantly impact the electronic character of the aromatic rings. Furthermore, the nitrile group can be chemically transformed into other important functional groups, such as carboxylic acids, amines, and amides, making it a valuable synthetic handle. The combination of these three components—a biphenyl core, fluorine substituents, and a nitrile group—results in a molecule with a unique and potentially valuable set of properties.

Strategic Importance of Fluorinated Biphenyl Scaffolds in Advanced Materials and Synthetic Chemistry

Fluorinated biphenyl scaffolds are of considerable strategic importance in several advanced fields. In materials science, the unique properties imparted by fluorine, such as high thermal and chemical stability, make these compounds valuable components in liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic devices. nih.gov The substitution pattern of fluorine on the biphenyl rings can be tailored to fine-tune the material's properties, such as its dielectric anisotropy and mesophase behavior in liquid crystals. tandfonline.comtandfonline.com

In synthetic chemistry, fluorinated biphenyls serve as key building blocks for more complex molecules. The carbon-fluorine bond is one of the strongest in organic chemistry, providing metabolic stability in drug candidates. The Suzuki-Miyaura cross-coupling reaction is a widely used and efficient method for the synthesis of biphenyl derivatives, including those with fluorine substituents. nih.govmdpi.comresearchgate.net This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst. rsc.orgbeilstein-journals.org

Rationale for Focused Academic Investigation of this compound

The specific substitution pattern of this compound makes it a target of focused academic investigation for several reasons. The placement of the fluorine atoms at the 4' and 2 positions, combined with the nitrile group at the 3-position, creates a unique electronic and steric environment. This specific arrangement can influence the molecule's conformational preferences, dipole moment, and potential for intermolecular interactions.

In medicinal chemistry, the unique combination of functional groups could lead to novel interactions with biological targets. The presence of both hydrogen bond acceptors (fluorine and nitrile nitrogen) and a lipophilic biphenyl core suggests that the molecule could be explored as a scaffold for the design of new therapeutic agents. While direct biological activity data for this specific compound is not widely published, related structures containing the difluorobiphenyl carbonitrile core have been investigated in the context of drug discovery.

In materials science, the specific substitution pattern could lead to desirable properties for applications such as liquid crystals or organic semiconductors. The dipole moment and polarizability of the molecule, influenced by the fluorine and nitrile groups, are key parameters in determining its suitability for these applications. Academic research into this and similar molecules helps to build a fundamental understanding of structure-property relationships in these advanced materials.

While detailed research findings specifically on this compound are not extensively available in publicly accessible literature, its structural motifs are present in compounds that are actively being investigated. For instance, the related compound 2',4'-Difluorobiphenyl-3-carboxylic acid is commercially available, indicating the accessibility of this substitution pattern for further synthetic elaboration. The focused investigation of this compound can, therefore, contribute to the broader understanding and application of fluorinated biphenyls in both medicinal and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-(4-fluorophenyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2N/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-16)13(12)15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYYLFPWFZNYQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC=C(C=C2)F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 ,2 Difluorobiphenyl 3 Carbonitrile and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. studysmarter.co.ukamazonaws.com For 4',2-Difluorobiphenyl-3-carbonitrile, the most logical and strategically significant disconnection is the carbon-carbon single bond connecting the two aromatic rings. This bond is central to the biphenyl (B1667301) scaffold and its formation is the key challenge in the synthesis.

This primary disconnection leads to two synthons: a (2-fluoro-3-cyanophenyl) fragment and a (4-fluorophenyl) fragment. One fragment must act as a nucleophile and the other as an electrophile in a cross-coupling reaction. This leads to several possible combinations of synthetic equivalents, which are the real chemical reagents that correspond to the idealized synthons.

The principal retrosynthetic pathways are:

Pathway A: Disconnection leads to a 2-fluoro-3-cyanophenyl organometallic reagent (nucleophile) and a 4-fluorophenyl halide (electrophile).

Pathway B: The roles are reversed, with a 4-fluorophenyl organometallic reagent (nucleophile) coupling with a 2-fluoro-3-halobenzonitrile (electrophile).

The choice between these pathways often depends on the stability, availability, and reactivity of the respective synthetic equivalents. Functional groups play a critical role in guiding these disconnections. numberanalytics.com The presence of electron-withdrawing fluorine and nitrile groups influences the reactivity of the intermediates in the subsequent cross-coupling reactions. acs.orgacs.org

A schematic representation of the primary disconnection strategy for this compound, leading to precursors for various cross-coupling reactions.

A schematic representation of the primary disconnection strategy for this compound, leading to precursors for various cross-coupling reactions.Transition-Metal-Catalyzed Cross-Coupling Approaches to the Biphenyl Core

The formation of the aryl-aryl bond in this compound is most effectively achieved through palladium- or nickel-catalyzed cross-coupling reactions. These methods have become powerful transformations in organic synthesis for their reliability and functional group tolerance. nih.gov

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for biaryl synthesis, owing to the operational simplicity, mild reaction conditions, and the low toxicity of the boron-based byproducts. acs.org The reaction involves the coupling of an organoboron compound (like a boronic acid or boronic ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. acs.orgacs.org

For the synthesis of this compound, this would typically involve either:

Reacting 2-fluoro-3-cyanophenylboronic acid with 1-bromo-4-fluorobenzene.

Reacting 4-fluorophenylboronic acid with 3-bromo-2-fluorobenzonitrile.

A significant challenge in the synthesis of polyfluorinated biphenyls via Suzuki coupling is the potential for rapid deboronation of electron-poor fluorinated phenylboronic acids under the required basic conditions. acs.org However, extensive research has led to the development of robust catalytic systems to overcome this limitation. The use of specialized phosphine (B1218219) ligands, such as X-Phos, and specific base/solvent combinations can significantly improve reaction efficiency and yield. acs.org Heterogeneous catalysts, such as palladium nanoparticles supported on modified graphene, have also been explored as recyclable and efficient alternatives to homogeneous systems for preparing fluorinated biphenyls. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Fluorinated Biphenyl Synthesis

| Coupling Partners | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Arylboronic Acid + Aryl Bromide (Fluorinated) | Pd2(dba)3 / X-Phos | K3PO4 | Toluene/H2O | Varies (often >70%) | acs.org |

| Arylboronic Acid + Aryl Halide (Fluorinated) | Pd-Nanoparticles on Graphene | Na2CO3 | Dioxane/H2O | Good to Excellent | mdpi.com |

Negishi Coupling Methodologies

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, coupled with an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is particularly effective for the synthesis of highly fluorinated biphenyls, sometimes offering superior results where Suzuki couplings are less efficient. thieme-connect.com The reaction tolerates a wide array of functional groups and allows for the coupling of sp², sp³, and sp carbon atoms. wikipedia.org

The synthesis of this compound via Negishi coupling would involve reacting a pre-formed organozinc reagent, such as (2-fluoro-3-cyanophenyl)zinc chloride, with 1-bromo-4-fluorobenzene. The use of organozinc pivalates has been shown to be an improved strategy for synthesizing highly fluorinated oligophenyls. thieme-connect.com Nickel-based catalytic systems, often employing aminophosphine (B1255530) ligands, have also proven highly active and reliable for coupling various aryl halides, including those with fluorine substituents. nih.gov

Table 2: Key Features of Negishi Coupling for Biaryl Synthesis

| Parameter | Description | Reference |

|---|---|---|

| Nucleophile | Organozinc Halide (R-ZnX) or Diarylzinc (R2Zn) | wikipedia.orgnih.gov |

| Electrophile | Aryl Halide (I, Br, Cl) or Triflate | wikipedia.org |

| Catalyst | Palladium or Nickel complexes (e.g., Pd(PPh3)4, NiCl2(dppp)) | wikipedia.orgthieme-connect.comnih.gov |

| Advantages | High reactivity, excellent functional group tolerance, effective for sterically hindered and electron-poor substrates. | organic-chemistry.orgthieme-connect.com |

Stille Coupling Variations

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organohalide or pseudohalide, catalyzed by palladium. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, which are generally stable to air and moisture. orgsyn.org This allows for the synthesis of complex biaryl systems under mild conditions. orgsyn.org

The mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov For the target molecule, this could involve coupling (2-fluoro-3-cyanophenyl)trimethylstannane with 1-iodo-4-fluorobenzene. Despite its versatility, the primary drawback of the Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.org Efforts to mitigate this include developing protocols that are catalytic in tin or employ fluoride-based workups to precipitate the tin byproducts. msu.edu

Table 3: Mechanistic Steps of the Stille Coupling

| Step | Description | Reference |

|---|---|---|

| Oxidative Addition | The organohalide (R-X) adds to the Pd(0) catalyst, forming a Pd(II) complex. | wikipedia.org |

| Transmetalation | The organic group from the organostannane (R'-SnR''3) is transferred to the Pd(II) complex, displacing the halide. | wikipedia.org |

| Reductive Elimination | The two organic groups (R and R') are coupled and eliminated from the palladium, regenerating the Pd(0) catalyst. | wikipedia.org |

Other Emerging Cross-Coupling Techniques

The field of cross-coupling chemistry is continuously evolving, with new methods offering alternative pathways to biaryl structures. acs.org

Coupling with Arenediazonium Salts: These highly reactive electrophiles can participate in palladium-catalyzed cross-coupling reactions at ambient temperatures, often without the need for activating ligands. thieme.de This provides an alternative to reactions involving less reactive aryl halides.

Photocatalysis: The use of light to drive chemical reactions has been applied to the synthesis of polyfluorinated biphenyls, offering mild and unique reaction pathways. acs.orgresearchgate.net

Nickel-Catalyzed Reactions: Nickel catalysis is re-emerging as a cost-effective and powerful alternative to palladium for C-C bond formation, with new ligands enabling the coupling of previously challenging substrates like aryl chlorides. nih.govacs.org

Direct Functionalization and Aromatic Substitution Reactions

An alternative synthetic strategy to cross-coupling involves first constructing a difluorobiphenyl core and subsequently introducing the nitrile functionality. This approach relies on the principles of direct functionalization and electrophilic aromatic substitution (EAS). rsc.orgpearson.com

In an electrophilic aromatic substitution reaction, an electrophile replaces a hydrogen atom on an aromatic ring. masterorganicchemistry.com The biphenyl system itself is considered activating, with the phenyl substituent directing incoming electrophiles to the ortho and para positions of the adjacent ring. pearson.com

For a pre-formed 2,4'-difluorobiphenyl (B15397877) molecule, introducing a nitrile group via a direct electrophilic cyanation reaction would be challenging due to the deactivating nature of the fluorine atoms and the difficulty of generating a suitable "CN+" electrophile. However, the directing effects of the existing substituents would be paramount. The fluorine atom at the 2-position and the phenyl group at the 1-position would direct substitution on the first ring, while the fluorine at the 4'-position would direct substitution on the second ring. The nitration of biphenyl, for example, shows a preference for substitution at the 2- and 4-positions. rsc.org

More modern approaches, such as transition-metal-catalyzed C-H functionalization, offer a more direct route by activating a C-H bond and coupling it with a functional group source. rsc.org While a direct C-H cyanation of 2,4'-difluorobiphenyl at the 3-position would be a highly efficient, atom-economical process, achieving the required regioselectivity in a molecule with multiple C-H bonds and directing groups remains a significant synthetic challenge.

Electrophilic Aromatic Substitution Precursors to this compound

Electrophilic Aromatic Substitution (SEAr) is a foundational class of reactions for modifying aromatic rings. wikipedia.orgtotal-synthesis.com In the context of synthesizing precursors to this compound, SEAr reactions like Friedel-Crafts alkylation or acylation can be employed to form the biphenyl linkage, although cross-coupling reactions are generally more common for this purpose.

The general mechanism involves the attack of an aromatic ring's π-electrons on a strong electrophile, forming a resonance-stabilized carbocation intermediate, which then loses a proton to restore aromaticity. total-synthesis.comuci.edu For instance, a Friedel-Crafts reaction could theoretically couple a fluorinated benzene (B151609) derivative with a suitable electrophile. However, achieving the specific regiochemistry for a 2,4'-disubstituted biphenyl can be challenging and often results in mixtures of isomers. youtube.com

A more direct application of SEAr is in the modification of a pre-formed biphenyl or difluorobiphenyl scaffold. For example, a Friedel-Crafts acylation on 2,4-difluorobiphenyl (B1582794) could introduce a ketone, which can then be further manipulated. prepchem.com Similarly, nitration using a nitronium ion (NO₂⁺) is a classic SEAr reaction that can place a nitro group on the ring, which is a versatile precursor to the cyano group, often via a diazonium salt (Sandmeyer reaction). masterorganicchemistry.com The directing effects of the existing fluorine substituents are crucial; fluorine is a deactivating but ortho-, para-directing group, which influences the position of the incoming electrophile. uci.edu

Nucleophilic Aromatic Substitution Routes

Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway, particularly when strong electron-withdrawing groups are present on one of the aromatic rings, which activate the ring toward nucleophilic attack. nih.gov Fluorine is an excellent leaving group in SNAr reactions, a property that can be exploited in the synthesis of the target compound.

In one potential route, a difluorinated benzene ring bearing a strong electron-withdrawing group (like a nitro group) can react with a nucleophilic aryl species. For example, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been shown to undergo SNAr where the fluorine atom is displaced by various nucleophiles. beilstein-journals.org A similar strategy could be envisioned where an activated fluorinated ring reacts with an organometallic derivative of the second ring.

More commonly, SNAr is used to introduce substituents onto a pre-formed biphenyl ring system. If a precursor like 3-bromo-4',2-difluorobiphenyl were nitrated at a suitable position, the resulting nitro-activated fluorine atoms could potentially be substituted, although this might compete with substitution of the bromo-group depending on the reaction conditions. The displacement of activated halogens in compounds like 2,4-difluoronitrobenzene (B147775) with various nucleophiles is a well-established process. nih.gov

Cyanation Strategies for the Introduction of the Carbonitrile Group

The introduction of the nitrile (-CN) functional group is a critical step in the synthesis of this compound. This transformation is typically performed on an aryl halide precursor, such as 3-bromo-4',2-difluorobiphenyl.

Metal-Catalyzed Cyanation

Transition-metal catalysis is the most prevalent and versatile method for aryl cyanation. researchgate.net Palladium, nickel, and copper are the most common metals employed for this transformation. researchgate.net

Palladium-Catalyzed Cyanation: This is a widely explored and highly effective method. wikipedia.org These reactions typically involve a palladium(0) catalyst, a phosphine ligand, and a cyanide source. Common cyanide sources include potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium ferricyanide (B76249) (K₄[Fe(CN)₆]). wikipedia.org Zinc cyanide is often favored due to its lower toxicity and moisture stability. wikipedia.org Catalyst deactivation by excess cyanide can be a challenge, but various protocols have been developed to overcome this for aryl chlorides, bromides, and iodides. wikipedia.orgnih.gov

Nickel-Catalyzed Cyanation: Nickel catalysts offer a more cost-effective alternative to palladium. acs.org These systems can effectively catalyze the cyanation of aryl halides, including the less reactive but cheaper aryl chlorides. wikipedia.org Some modern nickel-catalyzed methods can even use organic nitriles like acetonitrile (B52724) as the cyanide source through a C-CN bond cleavage mechanism. wikipedia.orgacs.org

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction): This is the classical method for converting aryl halides to nitriles. It traditionally requires stoichiometric amounts of copper(I) cyanide (CuCN) at high temperatures. nih.govgoogle.com While effective, the harsh conditions and difficult workup have led to the development of modern variations that use catalytic amounts of copper. nih.gov

Below is a table summarizing these key metal-catalyzed cyanation methods.

| Method | Typical Catalyst/Reagents | Cyanide Source | Key Features |

| Palladium-Catalyzed | Pd(0) or Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., dppf) | KCN, Zn(CN)₂, K₄[Fe(CN)₆] | High functional group tolerance; milder conditions than Cu-catalyzed methods. nih.gov |

| Nickel-Catalyzed | Ni(II) complex (e.g., NiCl₂·phen) | BrCN, Acetonitrile | Cost-effective alternative to palladium; can activate aryl chlorides. wikipedia.orgmdpi.com |

| Copper-Catalyzed | CuCN (stoichiometric or catalytic) | CuCN | Classic method; often requires high temperatures; useful for aryl iodides and bromides. nih.govgoogle.com |

Green Chemistry Approaches to Nitrile Formation

In line with the principles of green chemistry, efforts have been made to develop more sustainable and safer methods for nitrile synthesis.

One significant advancement is the use of less toxic cyanide sources in metal-catalyzed reactions. Potassium ferricyanide (K₄[Fe(CN)₆]), a non-toxic and easy-to-handle solid, has emerged as a practical alternative to alkali metal cyanides or zinc cyanide. google.comrsc.org

Another approach completely avoids the use of cyanide reagents. Biocatalysis, using enzymes like aldoxime dehydratase (Oxd), allows for the conversion of aldehydes into nitriles under mild, aqueous conditions. nih.govresearchgate.net The process involves the initial condensation of an aldehyde with hydroxylamine (B1172632) to form an aldoxime, which is then enzymatically dehydrated to the nitrile. nih.govresearchgate.net This method is highly selective and environmentally benign.

Other cyanide-free methods include the dehydration of primary amides. A copper-hydride-catalyzed silylative dehydration of amides provides an economical route to nitriles at ambient temperature. organic-chemistry.org The transformation of aldehydes directly to nitriles can also be achieved using reagents like trichloroisocyanuric acid in aqueous ammonia, which serves as a one-pot synthesis that avoids toxic metals. organic-chemistry.org

Stereoselective Synthesis and Chiral Induction (if applicable to derivatives)

Substituted biphenyls, such as derivatives of this compound, can exhibit axial chirality due to restricted rotation around the single bond connecting the two aryl rings. This phenomenon, known as atropisomerism, occurs when bulky substituents at the ortho positions prevent free rotation, leading to stable, non-superimposable mirror-image isomers (enantiomers). rsc.orgnih.gov

The stereoselective synthesis of these chiral biphenyls is a significant area of research, particularly for applications in asymmetric catalysis where chiral ligands are essential. chemrxiv.org Palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling is a powerful method to achieve this. nih.gov The reaction couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a chiral phosphine ligand, such as KenPhos. nih.gov The chiral ligand coordinates to the metal center and directs the reaction to produce one enantiomer of the axially chiral biphenyl in excess. nih.govchemrxiv.org

This methodology has been successfully used to synthesize a variety of axially chiral biaryl compounds, including those containing heterocyclic rings and amide functionalities, often with high yields and excellent enantioselectivities. nih.gov Such a strategy could be adapted to synthesize enantiomerically enriched derivatives of this compound by coupling appropriately substituted fluorinated aryl halides and boronic acids using a chiral catalyst system.

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

Transitioning a synthetic route from a small-scale discovery setting to a larger laboratory scale requires careful optimization of several parameters to ensure efficiency, safety, and reproducibility.

Catalyst Loading and Efficiency: For metal-catalyzed steps like cyanation or cross-coupling, minimizing the catalyst loading is crucial for reducing costs and simplifying purification. High-turnover catalysts are desirable. Optimization may involve screening different ligands, solvents, and bases to find conditions that allow for catalyst loadings of <1 mol %. nih.gov

Reaction Conditions: Temperature and reaction time are critical variables. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, which is advantageous for rapid optimization and scale-up. rsc.org However, careful monitoring of temperature and pressure is essential. For traditional heating, maintaining a consistent internal temperature is key to avoiding side reactions. orgsyn.org

Reagent and Solvent Choice: The choice of reagents can impact safety and practicality. Using less toxic and easier-to-handle cyanide sources like K₄[Fe(CN)₆] or Zn(CN)₂ instead of KCN improves safety. nih.govgoogle.com Similarly, avoiding rigorously anhydrous conditions or glovebox setups, where possible, simplifies the procedure. nih.gov Solvents should be chosen based on their ability to dissolve reactants, their boiling point, and their ease of removal. Polar aprotic solvents like DMF or NMP are common in cyanation reactions but can be difficult to remove completely. google.comrsc.org

Purification: Chromatography is often required for high purity but can be time-consuming and expensive on a larger scale. Developing procedures that yield a product that can be purified by crystallization or distillation is a key goal of process optimization. Quenching or removing residual catalysts or reagents prior to workup can also simplify purification. For example, unreacted triphenylphosphine (B44618) can be converted to its phosphonium (B103445) salt with methyl iodide to facilitate its removal. orgsyn.org

Theoretical and Computational Investigations of 4 ,2 Difluorobiphenyl 3 Carbonitrile

Quantum Chemical Analysis of Electronic Structure

The arrangement of electrons within a molecule is fundamental to its chemical character. Quantum chemical analyses illuminate this arrangement through various lenses, including frontier orbitals, charge distribution, and bonding interactions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive. malayajournal.org For 4',2-Difluorobiphenyl-3-carbonitrile, the electron-withdrawing nature of the fluorine atoms and the cyano group is expected to lower the energies of both the HOMO and LUMO. The HOMO is likely distributed across the biphenyl (B1667301) system, while the LUMO is expected to have significant density on the carbonitrile-substituted ring.

Table 1: Illustrative FMO Properties of this compound This table presents hypothetical data calculated using a representative DFT method (e.g., B3LYP/6-31G(d,p)) to illustrate typical FMO analysis results.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.98 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.87 | Energy difference, indicating chemical stability. malayajournal.org |

Electrostatic Potential and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgbhu.ac.in The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net

In this compound, the most negative potential is expected around the highly electronegative fluorine atoms and the nitrogen atom of the cyano group. The hydrogen atoms on the aromatic rings would correspond to areas of positive potential. This charge distribution is quantified by methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule. bhu.ac.in

Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound This table shows hypothetical partial charges to illustrate the expected charge distribution.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| F (at C4') | -0.28 |

| F (at C2) | -0.29 |

| N (of CN) | -0.35 |

| C (of CN) | +0.15 |

| H (average) | +0.12 to +0.18 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding structure of a molecule, including lone pairs and bond orbitals. wisc.edufaccts.de It also quantifies delocalization effects and stabilizing interactions through second-order perturbation theory. wisc.edu This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, where a larger stabilization energy (E(2)) indicates a more significant interaction. wisc.eduresearchgate.net

Table 3: Illustrative NBO Second-Order Perturbation Analysis for this compound This table presents hypothetical stabilization energies (E(2)) for the most significant intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (F at C4') | π* (C3'-C4') | 4.5 |

| LP (F at C2) | π* (C1-C2) | 5.1 |

| LP (N of CN) | π* (C3-C4) | 6.2 |

| π (C1-C6) | π* (C1'-C6') | 18.5 |

Conformational Analysis and Rotational Barriers of the Biphenyl System

The two phenyl rings in biphenyl systems are not fixed but can rotate around the central C-C single bond. The preferred three-dimensional arrangement, or conformation, is determined by a balance of electronic and steric effects.

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more geometric parameters. q-chem.comstackexchange.com For biphenyl systems, a PES scan is typically performed by systematically varying the dihedral angle between the two aromatic rings while optimizing all other geometric parameters. biomedres.us This process maps out the energy landscape, identifying the lowest energy conformations (minima) and the energy barriers to rotation (maxima). q-chem.com

The rotation in this compound is expected to have energy maxima at planar conformations (dihedral angles of 0° and 180°) due to steric clashes, especially involving the ortho-fluorine atom. The global energy minimum would correspond to a twisted conformation where steric repulsion is minimized.

Table 4: Illustrative Potential Energy Surface Scan for Biphenyl Ring Rotation This table presents hypothetical relative energies as a function of the dihedral angle to illustrate the rotational profile.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.5 | Planar (Transition State) |

| 30 | 1.2 | Twisted |

| 60 | 0.0 | Twisted (Energy Minimum) |

| 90 | 2.5 | Perpendicular (Transition State) |

| 120 | 0.8 | Twisted |

| 180 | 4.8 | Planar (Transition State) |

Role of Fluorine Substituents in Conformational Preferences

Fluorine substituents play a critical role in determining the conformational preferences of organic molecules. beilstein-journals.org In biphenyl systems, their influence stems from both steric and electronic factors. Although fluorine has a relatively small atomic radius, it is larger than hydrogen, leading to increased steric repulsion, particularly when located at the ortho positions. acs.org This steric clash disfavors planar conformations.

Furthermore, the high electronegativity of fluorine creates a highly polarized C-F bond. beilstein-journals.org This leads to electrostatic repulsion between the partial negative charges on adjacent fluorine atoms or other electron-rich groups, further encouraging a twisted, non-planar structure to reduce these unfavorable interactions. acs.org In this compound, the ortho-fluorine atom at the C2 position is the dominant factor in forcing the molecule to adopt a significantly twisted ground-state conformation, thereby increasing the barrier to rotation around the central C-C bond. acs.org

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of biphenyls often involves catalyzed cross-coupling reactions. researchgate.net A thorough computational study would be necessary to understand the intricate details of the reaction mechanism leading to this compound.

Transition State Characterization

A critical aspect of understanding a chemical reaction is the characterization of its transition states. This involves locating the saddle points on the potential energy surface that connect reactants to products. For the synthesis of this compound, this would involve identifying the transition state structures for the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. The geometric parameters (bond lengths and angles) of these transition states would provide insight into the bond-breaking and bond-forming processes.

Reaction Energetics and Kinetics

Computational chemistry allows for the calculation of the energy profile of a reaction pathway. This includes the relative energies of reactants, intermediates, transition states, and products. From this data, activation energies and reaction enthalpies can be determined, which are crucial for understanding the feasibility and rate of a reaction. To date, no specific energetic data for the synthesis of this compound has been published.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time. rug.nlnih.govresearchgate.netfigshare.comarxiv.org For this compound, MD simulations could be employed to investigate its interactions with solvent molecules or its aggregation behavior in the solid state. These simulations can provide information on intermolecular distances, orientations, and the dynamics of these interactions, which are governed by forces such as van der Waals interactions and electrostatic forces. The nitrile group and the fluorine atoms would be expected to play a significant role in directing these intermolecular interactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, these predictions would be invaluable for its characterization.

| Spectroscopic Technique | Predicted Parameters |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C, ¹⁹F), coupling constants |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities (e.g., C≡N stretch, C-F stretches, aromatic C-H stretches) |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transition energies and oscillator strengths |

Currently, there is no published research available that provides these specific computational predictions for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 ,2 Difluorobiphenyl 3 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic compound. For 4',2-Difluorobiphenyl-3-carbonitrile, multi-nuclear NMR experiments are essential to assign every proton, carbon, and fluorine atom to its specific position in the molecule.

A complete assignment of the molecular structure requires the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts (δ) are influenced by the electron density around the nucleus, with electronegative substituents like fluorine and the nitrile group causing characteristic shifts in adjacent nuclei.

¹H NMR: The proton spectrum is expected to show seven distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the nitrile-bearing ring (ring A) and the fluorine-bearing ring (ring B) will exhibit complex splitting patterns (multiplets) due to coupling with neighboring protons (³JHH) and fluorine atoms (JHF). The fluorine at the 2-position will have a significant effect on the chemical shift and coupling of the adjacent H-3 proton.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals for the 12 aromatic carbons, as the molecule is asymmetric. The carbon atom of the nitrile group (C≡N) is expected at the downfield end of the spectrum, typically around δ 118-120 ppm. The carbons directly bonded to fluorine atoms (C-F) will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-250 Hz). nih.gov The chemical shifts of other carbons will be influenced by the positions of the fluorine and nitrile substituents.

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms (at the 2- and 4'-positions). These signals will show coupling to nearby protons.

Predicted ¹H and ¹³C NMR Chemical Shift Data

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (Hz) |

| 1 | - | - | ~130 | - |

| 2 | - | - | ~160 | ¹JCF ≈ 250 |

| 3 | - | - | ~110 | ²JCF ≈ 20 |

| 4 | ~7.8 | ddd | ~135 | - |

| 5 | ~7.6 | td | ~125 | - |

| 6 | ~7.7 | td | ~132 | - |

| 1' | - | - | ~135 | - |

| 2', 6' | ~7.5 | m | ~130 | ³JCF ≈ 8 |

| 3', 5' | ~7.2 | t | ~116 | ²JCF ≈ 21 |

| 4' | - | - | ~163 | ¹JCF ≈ 245 |

| CN | - | - | ~118 | - |

Note: This is a hypothetical data table based on known substituent effects on benzene (B151609) rings and data for similar fluorinated biphenyl (B1667301) compounds. nih.govrsc.org Actual experimental values may vary.

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the through-bond and through-space connectivity of the atoms. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in the COSY spectrum would connect adjacent protons on the same aromatic ring, helping to trace the spin systems of both the 2-fluorophenyl and 4-fluorophenyl-3-carbonitrile moieties.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. wikipedia.org This allows for the definitive assignment of protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is vital for identifying quaternary (non-protonated) carbons and for confirming the connection between the two aromatic rings by observing correlations from protons on one ring to carbons on the other. For instance, correlations between H-6 and C-1' or H-2'/6' and C-1 would confirm the biphenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. wikipedia.org For this compound, NOESY could reveal through-space interactions between protons on the two different rings (e.g., between H-6 and H-2'), which is dependent on the torsional angle between the rings.

Substituted biphenyls, particularly those with substituents at the ortho positions (like the fluorine at C-2), can exhibit restricted rotation around the central C-C single bond. This phenomenon, known as atropisomerism, can lead to the existence of stable or slowly interconverting conformers.

Dynamic NMR studies, which involve recording spectra at different temperatures, can be used to investigate this conformational exchange. At low temperatures, the rotation around the C1-C1' bond might be slow enough on the NMR timescale to result in separate signals for each conformer. As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. By analyzing the line shapes at different temperatures, the energy barrier to rotation can be calculated, providing valuable information about the molecule's conformational stability. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its functional groups.

Nitrile (C≡N) Stretch: The nitrile group has a very strong and sharp absorption band in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. udel.edu Its position can be slightly influenced by conjugation with the aromatic ring. This band is one of the most easily identifiable features in the spectrum.

Carbon-Fluorine (C-F) Stretch: The C-F stretching vibration in aromatic compounds gives rise to a strong absorption in the IR spectrum, typically found in the 1100-1300 cm⁻¹ region. Since there are two C-F bonds in different electronic environments, two distinct C-F stretching bands may be observed.

Aromatic Vibrations: Aromatic rings exhibit a series of characteristic vibrations. orgchemboulder.com These include C-H stretching vibrations above 3000 cm⁻¹, and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org C-H out-of-plane bending vibrations appear in the 675-900 cm⁻¹ range and are often diagnostic of the substitution pattern on the benzene ring. orgchemboulder.com

Characteristic Vibrational Frequencies

| Functional Group / Vibration | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Nitrile (C≡N) Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic C=C Ring Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-F Stretch | 1100 - 1300 | Strong |

| Aromatic C-H Out-of-Plane Bend | 675 - 900 | Strong |

Note: This table is based on general frequency ranges for the specified functional groups. udel.eduresearchgate.netlibretexts.org

In the region of approximately 1665-2000 cm⁻¹, weak absorption bands known as overtone or combination bands can appear in the IR spectrum of aromatic compounds. orgchemboulder.com The pattern of these weak bands is often characteristic of the substitution pattern on the benzene ring. For this compound, the trisubstituted and disubstituted rings would each contribute to a complex but potentially diagnostic pattern in this region, further helping to confirm the substitution arrangement. blogspot.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition and for unraveling its fragmentation patterns under ionization. For this compound, HRMS would provide its exact mass, which is a critical first step in its identification.

Exact Mass Determination: The theoretical exact mass of a compound is calculated from the sum of the exact masses of its most abundant isotopes. For this compound (C₁₃H₇F₂N), the calculation would be as follows:

| Element | Number of Atoms | Exact Mass of Most Abundant Isotope (amu) | Total Mass (amu) |

| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Fluorine (¹⁹F) | 2 | 18.998403 | 37.996806 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Total Exact Mass | 215.054655 |

HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.

Fragmentation Pathway Elucidation: Under electron ionization (EI) or other energetic ionization methods, this compound would undergo fragmentation. The study of these fragments provides valuable structural information. While specific data for this compound is not available, general fragmentation pathways for related fluorinated and nitrile-containing aromatic compounds can be predicted. researchgate.netnih.govnih.gov

Likely fragmentation pathways would involve:

Loss of the nitrile group: A primary fragmentation could be the loss of a CN radical, leading to a [M-CN]⁺ ion.

Loss of fluorine: Cleavage of the C-F bonds could result in the loss of a fluorine radical or HF molecule.

Biphenyl backbone fragmentation: The biphenyl structure itself can fragment, leading to characteristic ions corresponding to the substituted phenyl rings.

Rearrangements: McLafferty-type rearrangements, though more common in molecules with longer alkyl chains, can sometimes occur in aromatic systems, especially with certain substituents. researchgate.net

A detailed analysis of the m/z values of the fragment ions in the HRMS spectrum would allow for the proposal of specific fragmentation mechanisms.

X-ray Crystallography of this compound

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been found in the Cambridge Structural Database (CSD) , we can infer expected structural features based on studies of similar biphenyl derivatives. researchgate.netuky.edu

Solid-State Conformation and Torsion Angles

The conformation of biphenyl derivatives is largely defined by the torsion angle between the two phenyl rings. In the solid state, this angle is a balance between intramolecular steric hindrance and intermolecular packing forces. For 2,2'-difluorobiphenyl, the torsion angle is reported to be around 58° in the solid state. researchgate.net The presence of substituents at the 2- and 4'- positions in this compound would influence this angle. The fluorine at the 2-position would create steric hindrance, likely forcing the rings out of planarity. The nitrile group at the 3-position and the fluorine at the 4'-position would have less of a steric impact on the torsion angle but would significantly influence intermolecular interactions.

Crystal Packing Motifs and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by various non-covalent interactions. For this compound, several key interactions would be anticipated:

Halogen Bonding: While fluorine is highly electronegative, it can participate in halogen bonding, particularly when bonded to an aromatic ring. acs.org These interactions, denoted as C-F···X (where X is a nucleophile), can play a significant role in directing the crystal packing. rsc.orgnih.gov

π-π Stacking: The aromatic rings of the biphenyl system are expected to engage in π-π stacking interactions. These can be face-to-face or offset, and their geometry is influenced by the electronic nature of the substituents. The electron-withdrawing fluorine and nitrile groups would modulate the quadrupole moment of the aromatic rings, affecting the stacking arrangement.

Analysis of Supramolecular Synthons

Supramolecular synthons are robust and predictable patterns of intermolecular interactions. In the case of this compound, several synthons could be anticipated based on its functional groups:

Nitrile-based synthons: The nitrile group is a well-known participant in the formation of supramolecular synthons, often through C-H···N interactions or interactions with other polar groups. acs.org

Fluorine-based synthons: Fluorine atoms frequently participate in C-H···F and C-F···F interactions, which can form predictable motifs in the solid state. nih.govrsc.org The interplay between these synthons and other intermolecular forces would dictate the final crystal architecture.

Photoelectron Spectroscopy (e.g., XPS, UPS) for Surface and Electronic Structure Information

Photoelectron spectroscopy (PES) provides information about the electronic structure of a material by analyzing the kinetic energy of electrons ejected upon irradiation.

X-ray Photoelectron Spectroscopy (XPS): XPS uses X-rays to probe the core-level electrons. For this compound, XPS would provide:

Elemental Composition: The presence of C, N, and F would be confirmed by the observation of their respective core-level peaks (C 1s, N 1s, F 1s).

Chemical State Information: High-resolution scans of these peaks would reveal chemical shifts that provide information about the bonding environment of each element. For example, the C 1s spectrum would show distinct peaks for carbons bonded to hydrogen, carbon, fluorine, and the nitrile group. The F 1s peak for fluorine atoms attached to an aromatic ring would appear at a characteristic binding energy.

Derivatization and Functionalization Strategies of 4 ,2 Difluorobiphenyl 3 Carbonitrile

Transformations of the Nitrile Group

The nitrile group is a highly valuable functional group in organic synthesis due to its ability to be converted into a wide range of other functionalities.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group in 4',2-Difluorobiphenyl-3-carbonitrile to a carboxylic acid, 4',2-Difluorobiphenyl-3-carboxylic acid, can be achieved under either acidic or basic conditions. This transformation is a fundamental step in the synthesis of many biphenyl (B1667301) derivatives.

Under acidic conditions, the nitrile is typically heated under reflux with a strong acid such as hydrochloric acid or sulfuric acid in an aqueous solution. The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.

Alternatively, basic hydrolysis involves heating the nitrile with a strong base like sodium hydroxide (B78521) or potassium hydroxide. This initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

Table 1: General Conditions for Hydrolysis of this compound

| Reagents | Conditions | Product |

|---|---|---|

| HCl (aq) or H₂SO₄ (aq) | Heat (Reflux) | 4',2-Difluorobiphenyl-3-carboxylic acid |

Reduction to Amine Derivatives

The reduction of the nitrile group offers a direct route to primary amines, specifically (4',2-Difluorobiphenyl-3-yl)methanamine. This transformation is typically accomplished using strong reducing agents.

A common and effective method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is usually followed by an aqueous workup to neutralize the reaction mixture and isolate the amine. Another powerful reducing agent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF).

Catalytic hydrogenation is another viable method, where the nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum, or palladium on carbon. This method is often preferred for its milder conditions and operational simplicity.

Table 2: Reagents for the Reduction of this compound

| Reagent(s) | Solvent | Product |

|---|---|---|

| 1. LiAlH₄ 2. H₂O | Diethyl ether or THF | (4',2-Difluorobiphenyl-3-yl)methanamine |

| BH₃·THF | THF | (4',2-Difluorobiphenyl-3-yl)methanamine |

Cycloaddition Reactions (e.g., Tetrazole Formation)

The [3+2] cycloaddition reaction of the nitrile group with an azide (B81097) source, typically sodium azide (NaN₃), is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. This reaction converts this compound into 5-(4',2'-Difluorobiphenyl-3-yl)-1H-tetrazole. Tetrazoles are considered to be bioisosteres of carboxylic acids and are of significant interest in medicinal chemistry.

The reaction is often catalyzed by a variety of reagents, including Lewis acids like zinc chloride (ZnCl₂) or ammonium (B1175870) chloride (NH₄Cl) as a proton source. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. growingscience.com The use of catalysts enhances the rate and efficiency of the cycloaddition. growingscience.com

Table 3: Conditions for Tetrazole Formation from this compound

| Reagents | Catalyst | Solvent | Product |

|---|---|---|---|

| NaN₃ | NH₄Cl | DMF | 5-(4',2'-Difluorobiphenyl-3-yl)-1H-tetrazole |

Imine and Amidine Formation

The nitrile group can be converted to imines and amidines, which are valuable intermediates in organic synthesis. The formation of carboximidamides (amidines) from nitriles can be achieved through the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of a strong acid like hydrogen chloride to form a Pinner salt (an imidate salt). Subsequent reaction of the Pinner salt with an amine yields the corresponding amidine.

A more direct approach for the synthesis of N-substituted amidines involves the reaction of the nitrile with an organometallic reagent, such as a lithium amide, followed by quenching.

Functionalization of the Biphenyl Aromatic Rings

The biphenyl core of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic rings. The directing effects of the existing substituents (fluorine and cyano groups) will govern the regioselectivity of these reactions.

The fluorine atoms are ortho, para-directing activators, while the cyano group is a meta-directing deactivator. The interplay of these electronic effects, along with steric hindrance, will determine the position of the incoming electrophile.

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Sulfonation)

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic rings can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The positions most susceptible to nitration would be those activated by the fluorine atoms and least deactivated by the cyano group.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished using the corresponding halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).

Sulfonation: The sulfonic acid group (-SO₃H) can be introduced by treating the biphenyl system with fuming sulfuric acid (H₂SO₄/SO₃).

The precise regiochemical outcome of these reactions would require experimental investigation, as the directing effects of the multiple substituents can lead to a mixture of products.

Table 4: General Conditions for Electrophilic Aromatic Substitution

| Reaction | Reagents | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-4',2-difluorobiphenyl-3-carbonitrile isomers |

| Bromination | Br₂, FeBr₃ | Bromo-4',2-difluorobiphenyl-3-carbonitrile isomers |

| Chlorination | Cl₂, AlCl₃ | Chloro-4',2-difluorobiphenyl-3-carbonitrile isomers |

Metal-Catalyzed C-H Functionalization

Metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and efficient modification of aromatic systems, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For this compound, the presence of multiple C-H bonds of varying reactivity presents both a challenge and an opportunity for selective functionalization.

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are commonly employed for such transformations. wiley-vch.devt.edu The inherent directing ability of the cyano group can be exploited to achieve regioselective C-H activation at the ortho position (C-2). Palladium-catalyzed C-H arylation, for instance, can be utilized to introduce additional aryl groups, leading to the formation of complex terphenyl systems. While specific studies on this compound are limited, related transformations on biphenyl-2-carbonitrile derivatives demonstrate the feasibility of this approach.

Iridium-catalyzed C-H borylation represents another valuable strategy. This reaction typically proceeds with high regioselectivity, often favoring the most sterically accessible C-H bond. mdpi.com For this compound, this could potentially allow for the introduction of a boronic ester at various positions on either aromatic ring, depending on the specific ligand and reaction conditions employed. These borylated intermediates are highly versatile and can be further elaborated through Suzuki-Miyaura cross-coupling reactions to introduce a wide range of substituents.

| Catalyst System | Reagent | Product Type | Potential Site of Functionalization | Reference |

| Pd(OAc)₂ / Ligand | Aryl Halide/Boronic Acid | Terphenyl Derivative | C-2 (ortho to CN) | wiley-vch.de |

| [Ir(cod)OMe]₂ / Ligand | B₂pin₂ | Borylated Biphenyl | Sterically accessible C-H | mdpi.com |

| [RhCp*Cl₂]₂ / AgSbF₆ | Alkene/Alkyne | Alkenylated/Alkynylated Biphenyl | C-2 (ortho to CN) | wiley-vch.de |

Directed Ortho Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic methodology that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization at the ortho position. mdpi.com The cyano group in this compound can function as a moderate DMG, facilitating lithiation at the C-2 position upon treatment with a strong organolithium base such as n-butyllithium or lithium diisopropylamide (LDA).

The resulting aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles, enabling the introduction of various functional groups at the position ortho to the nitrile. This strategy provides a direct route to a diverse range of 2-substituted-4',2-difluorobiphenyl-3-carbonitrile derivatives. The choice of base, solvent, and temperature is crucial to control the regioselectivity and prevent side reactions.

| Base | Electrophile (E+) | Product (E at C-2) | General Conditions | Reference |

| n-BuLi or LDA | D₂O | 2-Deuterio-4',2-difluorobiphenyl-3-carbonitrile | THF, -78 °C | |

| n-BuLi or LDA | (CH₃)₃SiCl | 2-(Trimethylsilyl)-4',2-difluorobiphenyl-3-carbonitrile | THF, -78 °C | |

| n-BuLi or LDA | I₂ | 2-Iodo-4',2-difluorobiphenyl-3-carbonitrile | THF, -78 °C | mdpi.com |

| n-BuLi or LDA | DMF | 2-Formyl-4',2-difluorobiphenyl-3-carbonitrile | THF, -78 °C | mdpi.com |

Introduction of Reactive Handles for Polymerization or Ligand Formation

The derivatization of this compound to introduce reactive handles is a key step in the synthesis of novel polymers and ligands. These handles can be polymerizable groups, such as vinyl or acetylene (B1199291) moieties, or functional groups suitable for coordination chemistry.

One approach involves the conversion of the nitrile group into other functionalities. For instance, reduction of the nitrile can yield an aminomethyl group, which can then be further modified. Alternatively, the nitrile can be hydrolyzed to a carboxylic acid, providing a versatile anchor point for further reactions.

A more direct approach is the introduction of a polymerizable group through the functionalization strategies discussed previously. For example, a vinyl group can be introduced at a specific position via a metal-catalyzed C-H vinylation reaction. Similarly, a terminal alkyne can be installed using Sonogashira coupling with a borylated or halogenated derivative of this compound. These functionalized monomers can then be subjected to various polymerization techniques, such as free-radical polymerization or transition-metal-catalyzed polymerization, to generate polymers with tailored properties.

| Functionalization Strategy | Reactive Handle Introduced | Potential Application |

| Nitrile Reduction (e.g., with LiAlH₄) | Aminomethyl (-CH₂NH₂) | Polyamide/Polyimide synthesis |

| Nitrile Hydrolysis (acid or base) | Carboxylic Acid (-COOH) | Polyester/Polyamide synthesis |

| C-H Vinylation (e.g., Pd-catalyzed) | Vinyl (-CH=CH₂) | Addition polymerization |

| Sonogashira Coupling | Alkyne (-C≡CH) | Click chemistry, Polymer synthesis |

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) refers to the introduction of chemical modifications at the final steps of a synthetic sequence. This strategy is particularly valuable in drug discovery and materials science as it allows for the rapid generation of analogs from a common advanced intermediate, facilitating the exploration of structure-activity or structure-property relationships.

For a complex molecule like this compound, LSF can be achieved through various means. The C-H functionalization and DoM strategies discussed earlier can be considered LSF approaches when applied to an advanced intermediate. For instance, if this compound is part of a larger, more complex molecule, these methods could be used to selectively introduce new functional groups.

Furthermore, the fluorine atoms on the biphenyl scaffold can also be targets for LSF, although this is generally more challenging. Nucleophilic aromatic substitution (SNAAr) of one of the fluorine atoms could be possible under harsh conditions or if the ring is sufficiently activated.

The nitrile group itself can also undergo late-stage transformations. For example, it can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid, via reaction with an azide source. This transformation can significantly alter the physicochemical and biological properties of the molecule.

| LSF Reaction Type | Reagent/Catalyst | Functional Group Introduced/Modified | Potential Impact |

| C-H Borylation/Suzuki Coupling | [Ir]/B₂pin₂ then Pd/Ar-X | Aryl group | SAR exploration |

| Directed Ortho-Metalation | n-BuLi / Electrophile | Various functional groups | Diversification of scaffolds |

| Nitrile to Tetrazole Conversion | NaN₃, NH₄Cl | Tetrazole ring | Altered acidity and metabolic stability |

Applications in Advanced Functional Materials and Molecular Recognition

Ligand Design and Coordination Chemistry

The presence of the nitrile group (-C≡N) in 4',2-Difluorobiphenyl-3-carbonitrile provides a primary site for coordination to metal centers. The nitrogen atom's lone pair of electrons can act as a Lewis base, enabling the molecule to function as a ligand in the synthesis of metal complexes. The fluorine substituents can also influence the electronic properties of the ligand and, consequently, the resulting metal complexes.

Synthesis of Metal Complexes Incorporating this compound as a Ligand

Investigations into Catalytic Activity of Derived Metal Complexes

Metal complexes are widely investigated for their catalytic properties in a vast array of chemical transformations. The electronic and steric properties of the ligands play a crucial role in tuning the activity and selectivity of the catalyst. The difluorobiphenyl moiety in any potential complex of this compound could influence its catalytic performance. However, there is currently no available research that investigates the catalytic activity of metal complexes derived from this specific ligand.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The fluorine atoms and the nitrile group of this compound make it a candidate for participating in such interactions.

Exploration of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a Lewis base. rsc.orgresearchgate.netnih.govnih.govrsc.org The fluorine atoms in this compound could potentially participate in halogen bonding, either as acceptors or, less commonly, as donors in specific contexts. The interplay between halogen bonding and other non-covalent forces could lead to the formation of unique solid-state packings and liquid crystal phases. Despite the growing interest in halogen bonding for crystal engineering and materials science, there is a lack of published research specifically exploring these interactions for this compound.

π-π Stacking Interactions in Co-crystals and Assemblies

There is no specific data available in the scientific literature regarding the π-π stacking interactions of this compound in co-crystals and molecular assemblies.

Host-Guest Chemistry and Molecular Recognition Phenomena

Detailed studies on the involvement of this compound in host-guest chemistry and specific molecular recognition phenomena have not been found in publicly accessible research.

Crystal Engineering and Polymorphism Studies

Specific research on the crystal engineering and polymorphism of this compound is not available in the reviewed scientific literature.

Directed Assembly of Crystalline Materials

There is a lack of published information on the use of this compound in the directed assembly of crystalline materials.

Investigation of Polymorphic Forms and Solvates

No studies investigating the polymorphic forms or solvates of this compound have been identified.

Co-crystallization Strategies

While co-crystallization is a widely used technique, there are no specific reports on co-crystallization strategies involving this compound.

Organic Electronics and Photonics (as a component or precursor)

There is no available research detailing the use of this compound as a component or precursor in organic electronics and photonics.

In-Depth Analysis of this compound in Materials Science

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available research data specifically detailing the material properties and applications of the compound this compound. Therefore, it is not possible to generate an article on its applications in advanced functional materials or polymer science as outlined.

Searches for the compound and its structural isomers have not yielded specific studies on its charge transport properties, luminescence, potential as an organic semiconductor, or its use in polymer science. The scientific focus in related areas has been on other isomers of difluorobiphenyl and cyanobiphenyl derivatives.

While research exists for structurally related compounds, the strict requirement to focus solely on This compound prevents the inclusion of data from these other molecules. The unique properties of a chemical compound are highly dependent on its specific substitution pattern, and data from isomers such as 4,4'-difluorobiphenyl (B165722) or other cyanobiphenyls cannot be extrapolated to accurately describe the behavior of this compound.

For context, research into related fields includes:

Difluorobiphenyl Compounds: Isomers like 4,4'-Difluorobiphenyl are noted for their thermal stability and are explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Cyanobiphenyl Derivatives: The cyanobiphenyl moiety is a well-known component in liquid crystal research. The influence of fluorine atoms on the properties of cyanobiphenyl-based liquid crystal dimers has been investigated.

Fluorinated Platinum Complexes: Luminescence, including aggregation-induced emission, has been studied in complex organometallic structures containing difluorophenyl and cyano groups, but these are fundamentally different from the requested small organic molecule.

Without specific experimental or theoretical data for this compound, any discussion on the topics outlined in the request would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication in the field are necessary before a detailed article on this specific compound's applications can be written.

Future Research Directions and Interdisciplinary Prospects

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The convergence of artificial intelligence (AI) and chemistry offers a powerful paradigm for accelerating the discovery and optimization of novel compounds. For 4',2-Difluorobiphenyl-3-carbonitrile, machine learning (ML) models can be employed to predict its physicochemical properties, biological activities, and performance in various material applications. Explainable ML algorithms could identify the specific structural features responsible for desired activities, guiding the rational design of next-generation derivatives. nih.gov

Generative models, a subset of AI, can propose novel molecular structures based on the this compound scaffold, optimized for specific functions such as enhanced thermal stability or targeted electronic properties. nih.gov This computational-first approach can drastically reduce the experimental overhead associated with traditional trial-and-error synthesis and screening.

Table 1: Potential AI/ML Applications for this compound

| AI/ML Model Type | Input Data (Molecular Descriptors) | Predicted Properties/Outputs |

| Quantitative Structure-Activity Relationship (QSAR) | 2D/3D structural fingerprints, electronic properties (e.g., HOMO/LUMO), topological indices | Prediction of material properties (e.g., liquid crystal phase transition, dielectric constant). |

| Generative Adversarial Networks (GANs) | Existing scaffold of this compound | Generation of novel derivatives with optimized properties for specific applications. |

| Explainable AI (XAI) | Model predictions and compound structural data | Identification of key substructures contributing to high performance in materials science. nih.gov |

| 3D Convolutional Neural Networks (CNNs) | Voxel grid representations of the compound's 3D conformers | Encoding of 3D structural information for use in advanced design tasks like linker design. nih.gov |

Exploration of Novel Reactivity and Unprecedented Transformations

The functional groups present in this compound—the C-F bonds, the nitrile group, and the aromatic rings—provide multiple handles for chemical modification. Future research should focus on exploring novel reactivity patterns beyond standard transformations. This includes investigating late-stage C-H functionalization to introduce new substituents onto the biphenyl (B1667301) core, allowing for fine-tuning of molecular properties without redesigning the entire synthesis.

Furthermore, the development of catalytic systems that can selectively activate and transform the nitrile group into more complex functionalities (e.g., tetrazoles, amidines, or other heterocycles) could open up new applications. The influence of the fluorine atoms on the reactivity of the adjacent aromatic ring and the nitrile group is a rich area for mechanistic investigation, potentially leading to the discovery of unprecedented chemical transformations.

Table 2: Prospective Novel Reactions and Transformations

| Reaction Type | Target Site | Potential Catalysts/Reagents | Expected Outcome |

| C-H Activation/Functionalization | Biphenyl backbone | Transition metal catalysts (e.g., Pd, Rh, Ir) | Introduction of new functional groups to modulate electronic/steric properties. |

| Nitrile Group Transformation | Cyano group (-C≡N) | Lewis/Brønsted acids, transition metals | Synthesis of heterocycles, amides, or amines for materials or biological use. |

| Decyanative Cross-Coupling | Cyano group and biphenyl C-C bond | Nickel or Palladium catalysts | Functionalization at the 3-position of the biphenyl ring system. |

| Fluorine-Aryl Bond Scission/Functionalization | C-F bonds | Photoredox or electrochemical methods | Selective replacement of fluorine to introduce alternative substituents. |

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are paramount for the future industrial viability of any chemical process. Research into the synthesis of this compound should prioritize the use of sustainable methodologies. This includes replacing traditional palladium catalysts in Suzuki or Buchwald-Hartwig cross-coupling reactions with more earth-abundant metals like iron or copper. The use of greener solvents derived from biomass, such as 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME), can significantly reduce the environmental impact compared to conventional ether or aromatic solvents. sigmaaldrich.com

Furthermore, the development of biocatalytic routes, potentially using engineered enzymes, could offer highly selective and environmentally benign pathways to key intermediates or even the final compound. mt.com Given that the ultimate source of fluorine is the mined mineral fluorspar (CaF2), a finite resource, long-term sustainability strategies must consider the efficient use and potential recycling of fluorinating agents. rsc.org

Table 3: Comparison of Synthetic Approaches

| Synthesis Aspect | Traditional Approach | Proposed Green Chemistry Approach |

| Solvent | Toluene, Dioxane, Tetrahydrofuran (B95107) (THF) | Water, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME). sigmaaldrich.com |

| Catalyst | Homogeneous Palladium or Nickel catalysts | Heterogeneous catalysts for easy recovery, earth-abundant metal catalysts (Fe, Cu), or biocatalysts. researchgate.net |

| Energy Input | Conventional heating (oil baths) | Microwave irradiation, ultrasonic energy, or flow chemistry for improved energy efficiency. researchgate.net |

| Feedstocks | Petroleum-derived starting materials | Utilization of platform molecules derived from biomass where possible. researchgate.net |

Development of Multi-Stimuli Responsive Materials

Smart materials that can change their properties in response to external stimuli are at the forefront of materials science. The rigid, polar structure of this compound makes it an excellent building block for such systems. By incorporating this moiety into larger molecular architectures like polymers or hydrogels, it may be possible to create materials that respond to multiple stimuli such as pH, light, temperature, or electric fields. nih.gov

For instance, a material incorporating a derivative of this compound could exhibit photochromic behavior, changing color or fluorescence upon light irradiation. rsc.org The nitrile group could be protonated or involved in hydrogen bonding, leading to pH-responsive changes in material properties like swelling or solubility, with potential applications in controlled drug release or sensing. frontiersin.orgnih.gov

Table 4: Hypothetical Multi-Stimuli Responsive System

| Stimulus | Proposed Mechanism | Responsive Behavior of Material | Potential Application |

| Light (UV/Vis) | Photoisomerization of a functionalized biphenyl core. rsc.org | Reversible change in color or fluorescence (photochromism). | Optical switches, rewritable media, security inks. |

| pH | Protonation/deprotonation of the nitrile group or other appended functional groups. rsc.org | Change in hydrogel swelling, solubility, or conformation. rsc.org | pH sensors, controlled release systems. frontiersin.org |

| Temperature | Alteration of intermolecular interactions (e.g., π-π stacking) influenced by the biphenyl core. | Phase transition, change in conductivity or optical properties. | Thermal sensors, smart windows. |